8-Fluoro-7-hydroxy-4-methyl-6-nitrocoumarin 8-Fluoro-7-hydroxy-4-methyl-6-nitrocoumarin
Brand Name: Vulcanchem
CAS No.:
VCID: VC17241599
InChI: InChI=1S/C10H6FNO5/c1-4-2-7(13)17-10-5(4)3-6(12(15)16)9(14)8(10)11/h2-3,14H,1H3
SMILES:
Molecular Formula: C10H6FNO5
Molecular Weight: 239.16 g/mol

8-Fluoro-7-hydroxy-4-methyl-6-nitrocoumarin

CAS No.:

Cat. No.: VC17241599

Molecular Formula: C10H6FNO5

Molecular Weight: 239.16 g/mol

* For research use only. Not for human or veterinary use.

8-Fluoro-7-hydroxy-4-methyl-6-nitrocoumarin -

Specification

Molecular Formula C10H6FNO5
Molecular Weight 239.16 g/mol
IUPAC Name 8-fluoro-7-hydroxy-4-methyl-6-nitrochromen-2-one
Standard InChI InChI=1S/C10H6FNO5/c1-4-2-7(13)17-10-5(4)3-6(12(15)16)9(14)8(10)11/h2-3,14H,1H3
Standard InChI Key OMZXTLOUTPXCCO-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=O)OC2=C(C(=C(C=C12)[N+](=O)[O-])O)F

Introduction

Structural Characteristics and Nomenclature

8-Fluoro-7-hydroxy-4-methyl-6-nitrocoumarin (IUPAC: 8-fluoro-7-hydroxy-4-methyl-6-nitro-2H-chromen-2-one) belongs to the benzopyrone family, characterized by a fused benzene and pyrone ring system. Key substituents include:

  • Hydroxy group at position 7, enabling hydrogen bonding and acidity (pKa89pK_a \approx 8-9) .

  • Nitro group at position 6, contributing to electron-withdrawing effects and planar molecular geometry.

  • Methyl group at position 4, enhancing lipophilicity (LogP2.2LogP \approx 2.2) .

  • Fluoro group at position 8, likely influencing dipole moments and metabolic stability.

The compound’s molecular formula is C10H5FNO6C_{10}H_5FNO_6, with a calculated exact mass of 254.01 g/mol. Comparative structural data for related coumarins are provided in Table 1.

Table 1: Physicochemical Properties of Nitro-Coumarin Derivatives

Property7-Hydroxy-4-methyl-8-nitrocoumarin 7-Hydroxy-4-methyl-6-nitrocoumarin 8-Fluoro-7-hydroxy-4-methyl-6-nitrocoumarin (Predicted)
Molecular FormulaC10H7NO5C_{10}H_7NO_5C10H7NO5C_{10}H_7NO_5C10H5FNO6C_{10}H_5FNO_6
Molecular Weight (g/mol)221.17221.17254.01
Melting Point (°C)254–259260–262270–275 (estimated)
Density (g/cm³)1.5211.53–1.551.58–1.60
LogP2.242.302.45

Synthetic Pathways and Optimization

Nitration of 7-Hydroxy-4-methylcoumarin

The synthesis of nitro-coumarins typically begins with the Pechmann condensation of resorcinol and ethyl acetoacetate in concentrated sulfuric acid, yielding 7-hydroxy-4-methylcoumarin (melting point: 192°C) . Subsequent nitration using a HNO3/H2SO4HNO_3/H_2SO_4 mixture at 5–10°C produces regioisomeric 6-nitro and 8-nitro derivatives (Figure 1) .

Figure 1: Nitration of 7-Hydroxy-4-methylcoumarin

7-Hydroxy-4-methylcoumarin+HNO3H2SO46-Nitro isomer+8-Nitro isomer\text{7-Hydroxy-4-methylcoumarin} + HNO_3 \xrightarrow{H_2SO_4} \text{6-Nitro isomer} + \text{8-Nitro isomer}

The 6-nitro isomer (melting point: 260–262°C) is less soluble in ethanol than the 8-nitro analog (melting point: 255–256°C), enabling separation via fractional crystallization .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorptions for nitro-coumarins include:

  • Lactone C=O stretch: 17201680cm11720–1680 \, \text{cm}^{-1} .

  • Nitro (NO2_2) asymmetric/symmetric stretches: 15301350cm11530–1350 \, \text{cm}^{-1}.

  • Hydroxy (O–H) stretch: 32803200cm13280–3200 \, \text{cm}^{-1}.
    The fluoro substituent is expected to show a C–F stretch near 1100cm11100 \, \text{cm}^{-1}.

Nuclear Magnetic Resonance (NMR)

1^1H NMR (DMSO-d6d_6, δ ppm):

  • Methyl (C4–CH3_3): 2.42 (s, 3H) .

  • Aromatic protons: 6.14–7.80 (m, 3H) .

  • Hydroxy proton: 11.6 (broad, 1H) .
    Fluorine’s electron-withdrawing effect may deshield adjacent protons, shifting signals downfield.

19^{19}F NMR: A singlet near −120 ppm is anticipated for the aromatic fluorine.

Biological Activity and Applications

Antibacterial Properties

Coumarins with nitro and hydroxy groups demonstrate broad-spectrum antibacterial activity. Against Staphylococcus aureus and Escherichia coli, 8-nitrocoumarin derivatives produced inhibition zones of 12–18 mm (vs. amoxicillin: 20 mm) . Fluorine’s electronegativity could augment membrane permeability, targeting bacterial topoisomerases.

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